N-NITROSOTRIS-(2-CHLOROETHYL)UREA

Description

The exact mass of the compound Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Urea - Nitrosourea Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

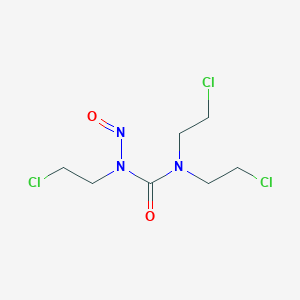

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-tris(2-chloroethyl)-3-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Cl3N3O2/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIRNCVMRJCUYPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)N(CCCl)C(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00219175 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69113-01-5 | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069113015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00219175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-NITROSOTRIS-(2-CHLOROETHYL)UREA mechanism of action

An In-depth Technical Guide to the Mechanism of Action of N-NITROSOTRIS-(2-CHLOROETHYL)UREA

Authored by: A Senior Application Scientist

Introduction: The Potent Alkylating Nature of this compound

This compound (NTCU) is a member of the nitrosourea class of compounds, characterized by their potent biological activity as alkylating agents.[1] While not used clinically, NTCU and its chemical relatives are significant tools in experimental oncology and toxicology.[2][3] These compounds are known for their high toxicity and carcinogenicity, primarily inducing tumors of the non-glandular stomach and lungs in animal models.[4] The core of NTCU's potent cytotoxic and carcinogenic activity lies in its ability to chemically modify cellular macromolecules, with nuclear DNA being the principal target.

This guide provides a detailed exploration of the molecular mechanisms underpinning the action of NTCU, from its chemical activation to the ultimate cellular responses. We will dissect the pathways of DNA damage, the resulting cellular signaling cascades, and the experimental methodologies employed to elucidate these complex interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this class of compounds.

Part 1: Spontaneous Chemical Activation - The Genesis of Reactive Intermediates

A defining characteristic of NTCU and other 2-chloroethylnitrosoureas (CENUs) is their ability to undergo spontaneous, non-enzymatic decomposition under physiological conditions (aqueous environment, neutral pH).[1][5] This decomposition is critical, as it transforms the relatively stable parent molecule into highly reactive electrophilic species responsible for its biological effects. The process is independent of cellular metabolic enzymes, allowing for broad activity.

The decomposition pathway can be summarized as follows:

-

Initial Breakdown: The NTCU molecule breaks down to yield two primary types of reactive intermediates.

-

Formation of a 2-Chloroethyl Diazonium Ion: This is a key intermediate that rapidly decomposes further.

-

Generation of the 2-Chloroethyl Carbonium Ion: The diazonium ion releases nitrogen gas (N₂) to form the highly electrophilic 2-chloroethyl carbonium ion (Cl-CH₂-CH₂⁺). This cation is the primary species responsible for alkylating nucleic acids.[1][6]

-

Formation of Isocyanates: The decomposition also produces an isocyanate moiety. While NTCU itself has three chloroethyl arms, the general mechanism for nitrosoureas involves the formation of an organic isocyanate which can react with proteins.[1]

The rate and products of this decomposition can be influenced by the local chemical environment, such as whether the medium is buffered.[5]

Caption: Spontaneous decomposition of NTCU into its reactive intermediates.

Part 2: The Core Mechanism - DNA Alkylation and Interstrand Cross-Linking

The cytotoxicity of NTCU is overwhelmingly attributed to the covalent modification of DNA by the 2-chloroethyl carbonium ion.[1][6] This electrophile readily attacks nucleophilic centers within the DNA structure, leading to the formation of various DNA adducts.

Primary Sites of DNA Alkylation

The electron-rich nitrogen and oxygen atoms in the purine and pyrimidine bases are susceptible to alkylation. The most significant sites include:

-

Guanine: The N7 and O⁶ positions are major targets.[6]

-

Cytosine and Adenine: These bases are also alkylated, though generally to a lesser extent.[1]

Studies have identified a range of specific adducts, including N7-(2-hydroxyethyl)guanine, N7-(2-chloroethyl)guanine, and O⁶-(2-hydroxyethyl)deoxyguanosine.[7]

The Two-Step Formation of Interstrand Cross-Links (ICLs)

The most cytotoxic lesion induced by NTCU is the DNA interstrand cross-link (ICL).[1][8] This lesion covalently links the two opposing strands of the DNA double helix, physically preventing their separation, which is essential for both DNA replication and transcription.[9][10] The formation of an ICL is a delayed, two-step process:

-

Step 1: Monoadduct Formation: A 2-chloroethyl carbonium ion performs an initial alkylation, attaching a 2-chloroethyl group to a nucleophilic site on one DNA strand. The alkylation at the O⁶ position of guanine (O⁶-chloroethylguanine) is the critical precursor lesion for cross-linking.[11]

-

Step 2: Cross-Link Formation: This initial monoadduct is unstable. Over a period of several hours, an intramolecular cyclization occurs, followed by the displacement of the chloride ion by a nucleophilic site on the opposite DNA strand (e.g., the N1 of guanine or N3 of cytosine).[8][11] This second reaction forms a stable ethanobridge, covalently linking the two DNA strands.[8]

This temporal delay between the initial alkylation and the final cross-linking provides a window of opportunity for cellular DNA repair mechanisms to intervene.[11]

Caption: The two-step mechanism of DNA interstrand cross-link formation by NTCU.

Part 3: Secondary Mechanisms and Cellular Consequences

While DNA cross-linking is the primary driver of cytotoxicity, other actions contribute to the overall biological effect of NTCU.

Protein Carbamoylation

The isocyanate species generated during NTCU decomposition can react with the ε-amino groups of lysine residues in proteins.[1] This process, known as carbamoylation, can alter protein structure and function. A critical consequence of this activity is the potential inactivation of key DNA repair enzymes, which could synergize with the DNA-damaging effects of the alkylating species.[1]

Cellular Responses to NTCU-Induced Damage

The extensive DNA damage caused by NTCU triggers a cascade of cellular responses:

-

DNA Repair: The cell's first line of defense is to repair the DNA lesions. The O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT, is a crucial repair protein that can directly remove the initial chloroethyl monoadduct from the O⁶ position of guanine, thereby preventing the formation of the lethal interstrand cross-link.[11][12] High levels of AGT in tumor cells are a major mechanism of resistance to nitrosourea-based chemotherapy. The mismatch repair (MMR) pathway may also be involved in processing these lesions, and its deficiency can sensitize cells to CENUs.[13]

-

Cell Cycle Arrest: If the damage is too severe for repair, the cell cycle is arrested to prevent the replication of damaged DNA. Studies with related compounds have shown cell cycle arrest in the G2/M phase.[14][15]

-

Apoptosis: Ultimately, overwhelming DNA damage leads to the initiation of programmed cell death, or apoptosis. The inability to replicate and transcribe DNA due to persistent cross-links is a powerful signal for apoptosis.[6]

Part 4: Experimental Methodologies for Studying NTCU's Mechanism

Elucidating the mechanism of action of DNA alkylating agents like NTCU requires a suite of specialized biochemical and cell-based assays.

Protocol 1: Quantification of DNA Interstrand Cross-Links via Alkaline Elution

This technique is a classic method to measure the extent of DNA interstrand cross-linking, which impedes the denaturation and elution of single-stranded DNA through a filter under alkaline conditions.[16]

Objective: To quantify the dose-dependent formation of ICLs in cells treated with NTCU.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., a human cancer cell line) and allow them to adhere. Treat with a range of NTCU concentrations for a specified time (e.g., 2 hours). Include a vehicle-only control.

-

Radiolabeling (Optional but recommended for sensitivity): Pre-label cellular DNA by incubating cells with a radioactive precursor like [³H]thymidine for one cell cycle prior to treatment.

-

Cell Lysis: After treatment, aspirate the media, wash with cold PBS, and carefully layer the cells onto a polycarbonate filter (2 µm pore size). Lyse the cells directly on the filter using a lysis solution (e.g., 2% SDS, 0.025 M EDTA, pH 9.7).

-

Alkaline Elution: Wash the filter with a wash buffer (e.g., 0.02 M EDTA, pH 10.0). Begin elution by slowly pumping an alkaline buffer (e.g., tetrapropylammonium hydroxide, EDTA, pH 12.1) through the filter at a constant, slow flow rate (e.g., 0.03-0.04 mL/min).

-

Fraction Collection: Collect fractions of the eluate at regular intervals (e.g., every 90 minutes) for up to 15 hours.

-

Quantification: After elution, quantify the amount of DNA remaining on the filter and in each collected fraction using scintillation counting (if radiolabeled) or a sensitive DNA fluorescence assay.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the fraction of control DNA eluted. A decrease in the rate of elution compared to the control indicates the presence of interstrand cross-links.

Caption: Experimental workflow for the alkaline elution assay.

Protocol 2: Analysis of NTCU-Induced DNA Adducts by LC-MS/MS

This powerful analytical technique allows for the precise identification and quantification of specific DNA adducts.

Objective: To identify and quantify the specific alkylation products formed in DNA after NTCU treatment.

Methodology:

-

DNA Isolation: Treat cells with NTCU. Harvest the cells and isolate high-purity genomic DNA using a standard DNA extraction kit or protocol.

-

DNA Hydrolysis: Enzymatically digest the isolated DNA to its constituent nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, and alkaline phosphatase).

-

Liquid Chromatography (LC) Separation: Inject the nucleoside digest onto a reverse-phase HPLC column. Develop a gradient elution method (e.g., using water with formic acid and acetonitrile) to separate the canonical nucleosides from the various NTCU-induced adducts.

-

Mass Spectrometry (MS/MS) Detection: Couple the LC eluent to a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Adduct Identification: Use selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) to detect specific adducts. This involves selecting the precursor ion (the protonated molecular weight of the expected adduct) and monitoring for a specific product ion (a characteristic fragment, typically the base portion of the adduct) after collision-induced dissociation.

-

Quantification: Generate standard curves using synthesized adduct standards to accurately quantify the amount of each adduct present in the biological sample, typically expressed as adducts per 10⁶ or 10⁷ normal nucleosides.

Quantitative Data on Cytotoxicity of Related Nitrosoureas

| Compound | Cell Line | IC₅₀ (µM) | Conditions |

| Aromatic CENU 1 | MCF-7 (Human Breast) | ~38-95 | Normoxic |

| Aromatic CENU 2 | A549 (Human Lung) | ~38-95 | Normoxic |

| Aromatic CENU 2a | A549 (Human Lung) | 41 ± 4 | Normoxic |

| Aromatic CENU 2a | A549 (Human Lung) | 49 ± 5 | Hypoxic |

| Aromatic CENU 2a | NIH3T3 (Mouse Fibroblast) | 63 ± 4 | Normoxic |

| Aromatic CENU 2a | HEK293T (Human Kidney) | 83 ± 2 | Normoxic |

Data synthesized from studies on related compounds.[14][15] This table highlights the high potency of these compounds and shows a degree of selectivity for cancer cells over non-tumorigenic cell lines in some cases.[14][15]

Conclusion

The mechanism of action of this compound is a paradigm for the activity of chloroethylnitrosourea alkylating agents. Its biological effects are initiated by a spontaneous chemical decomposition that generates highly reactive electrophiles. The principal of these, the 2-chloroethyl carbonium ion, attacks DNA, forming a variety of monoadducts. The subsequent conversion of the O⁶-chloroethylguanine adduct into a delayed and highly toxic DNA interstrand cross-link represents the pinnacle of its cytotoxic action. This irreversible lesion blocks fundamental cellular processes, leading to cell cycle arrest and apoptosis. The concurrent carbamoylation of proteins may further potentiate this effect by inhibiting DNA repair. Understanding this multifaceted mechanism is crucial for the fields of toxicology, carcinogenesis research, and the rational design of next-generation DNA-damaging anticancer agents.

References

-

National Toxicology Program, Department of Health and Human Services. (n.d.). Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens. National Center for Biotechnology Information. Retrieved from [Link]

-

Das, A., et al. (2015). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity. RSC Advances, 5(3), 1963-1971. Retrieved from [Link]

-

Kohn, K. W. (1977). Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37(5), 1450-1454. Retrieved from [Link]

-

Hudish, T. M., et al. (2012). N-nitroso-tris-chloroethylurea induces premalignant squamous dysplasia in mice. Cancer Prevention Research, 5(2), 283-289. Retrieved from [Link]

-

Hudish, T. M., et al. (2012). N-nitroso-tris-chloroethylurea induces pre-malignant squamous dysplasia in mice. Cancer Prevention Research, 5(2), 283-289. Retrieved from [Link]

-

Bodell, W. J. (2008). DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response. Journal of Neuro-Oncology, 90(2), 129-136. Retrieved from [Link]

-

Robins, P., Harris, A. L., & Lindahl, T. (1983). DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells. Nucleic Acids Research, 11(21), 7743-7758. Retrieved from [Link]

-

Montgomery, J. A., James, R., McCaleb, G. S., & Johnston, T. P. (1975). Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media. Journal of Medicinal Chemistry, 18(6), 568-571. Retrieved from [Link]

-

Patsnap. (2024). What is the mechanism of Carmustine? Patsnap Synapse. Retrieved from [Link]

-

ResearchGate. (n.d.). DNA cross-linking by nitrosoureas. [Diagram]. Retrieved from [Link]

-

Wikipedia. (n.d.). Carmustine. Retrieved from [Link]

-

Bodell, W. J., et al. (2003). Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea (CNU). Mutation Research, 522(1-2), 123-130. Retrieved from [Link]

-

ResearchGate. (2014). Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: A rarely discussed mechanistic path towards their anticancer activity. Retrieved from [Link]

-

Lown, J. W., McLaughlin, L. W., & Chang, Y. M. (1977). Interstrand Cross-linking of DNA by 1,3-Bis(2-chloroethyl)-1-nitrosourea and Other 1-(2-haloethyl)-1-nitrosoureas. Cancer Research, 37, 1450-1454. Retrieved from [Link]

-

Hampson, R. J., et al. (1999). N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea sensitivity in mismatch repair-defective human cells. Cancer Research, 59(12), 2917-2922. Retrieved from [Link]

-

Erickson, L. C., et al. (1980). DNA crosslinking and cytotoxicity in normal and transformed human cells treated with antitumor nitrosoureas. Proceedings of the National Academy of Sciences, 77(1), 467-471. Retrieved from [Link]

-

Lijinsky, W., & Taylor, H. W. (1979). Carcinogenicity of chlorinated nitrosotrialkylureas in rats. Journal of Cancer Research and Clinical Oncology, 94(2), 131-137. Retrieved from [Link]

Sources

- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-nitroso-tris-chloroethylurea induces premalignant squamous dysplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-nitroso-tris-chloroethylurea induces pre-malignant squamous dysplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carcinogenicity of chlorinated nitrosotrialkylureas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Decomposition of N-(2-chloroethyl)-N-nitrosoureas in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Carmustine? [synapse.patsnap.com]

- 7. DNA alkylation products formed by 1-(2-chloroethyl)-1-nitrosourea as molecular dosimeters of therapeutic response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Interstrand cross-linking of DNA by 1,3-bis(2-chloroethyl)-1-nitrosourea and other 1-(2-haloethyl)-1-nitrosoureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Carmustine - Wikipedia [en.wikipedia.org]

- 11. DNA cross-linking and monoadduct repair in nitrosourea-treated human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Repair of DNA alkylation products formed in 9L cell lines treated with 1-(2-chloroethyl)-1-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. pnas.org [pnas.org]

Introduction: The Significance of N-Terminal S-Nitrosylation

An In-Depth Technical Guide to the Chemical Properties and Stability of N-Terminal S-Nitrosocysteine (NTCU)

This guide provides a comprehensive overview of the chemical properties and stability of N-terminal S-nitrosocysteine (NTCU), a critical post-translational modification with significant implications in cellular signaling and drug development. Designed for researchers, scientists, and professionals in the field, this document synthesizes fundamental principles of S-nitrosothiol (RSNO) chemistry with specific considerations for the unique environment of a peptide's N-terminus.

Nitric oxide (NO) is a pleiotropic signaling molecule that exerts a wide range of biological effects, primarily through the post-translational modification of proteins.[1][2] One of the most important of these modifications is S-nitrosylation, the covalent attachment of a nitroso group to the thiol side chain of a cysteine residue, forming an S-nitrosothiol (RSNO).[2] While S-nitrosylation can occur on any accessible cysteine, the modification of an N-terminal cysteine residue presents a unique chemical environment that can significantly influence the properties and stability of the resulting RSNO.

This guide focuses on NTCU, providing a detailed exploration of its chemical characteristics, the factors governing its stability, and the experimental methodologies for its study. Understanding these parameters is crucial for the accurate investigation of its biological roles and for the development of novel therapeutics that target this modification.

Chemical Properties of NTCU

The chemical behavior of NTCU is largely dictated by the nature of the S-nitroso bond. This bond is not a simple single bond but rather a resonance hybrid of several structures, which accounts for its unique reactivity and stability profile.[3]

Electronic Structure and Bonding

Computational analyses suggest that the S-NO bond exists as a resonance hybrid of at least three structures: a "D structure" with a double bond between sulfur and nitrogen, an "I structure" representing an ion pair, and an intermediate "S structure".[3] The prevailing resonance structure is influenced by the local microenvironment, including solvent polarity and the proximity of charged residues, which in turn determines the strength and reactivity of the S-N bond.[3]

The presence of a free amino group at the N-terminus in close proximity to the S-nitrosothiol moiety in NTCU can introduce additional electronic effects that may favor specific resonance structures, thereby modulating its stability compared to internal S-nitrosated cysteines.

Spectroscopic Properties

S-nitrosothiols exhibit characteristic absorbance bands in the UV-visible spectrum, which are useful for their detection and quantification. These include a band around 330-360 nm (ε ≈ 100-900 M⁻¹cm⁻¹) and another in the 540-600 nm range (ε ≈ 10-20 M⁻¹cm⁻¹).[4] These spectral features can be leveraged in spectrophotometric assays and for detection in High-Performance Liquid Chromatography (HPLC).[4][5]

Stability Profile of NTCU

The therapeutic and biological potential of NTCU is intrinsically linked to its stability. The S-NO bond is labile and its decomposition, leading to the release of NO, is influenced by a variety of factors.

Factors Influencing NTCU Stability

The stability of NTCU is a multifactorial issue, with several environmental and chemical factors playing a crucial role.

| Factor | Effect on Stability | Mechanistic Insights |

| pH | Highly pH-dependent; conflicting reports suggest stability is maximized in either acidic or mildly basic conditions, with maximal decomposition often observed near physiological pH.[6][7][8][9] | The pH influences the protonation state of the N-terminal amino group and the cysteine thiol, as well as the availability of catalytic species. The decomposition rate of S-nitrosocysteine (CySNO) is reported to be maximal around pH 7.4.[9] |

| Temperature | Inversely related to stability; higher temperatures accelerate decomposition.[8] | Thermal energy can promote the homolytic cleavage of the S-N bond.[10] Refrigeration is generally recommended for the storage of RSNO solutions.[8] |

| Light | Highly susceptible to photolytic decomposition.[8] | UV and visible light can induce the cleavage of the S-NO bond, leading to the release of NO. |

| Metal Ions | Catalyze decomposition, particularly copper ions (Cu⁺/Cu²⁺).[11][12][13] | Copper ions can facilitate the redox-mediated cleavage of the S-NO bond. The presence of chelating agents like EDTA can enhance stability by sequestering metal ions.[12] |

| Presence of Thiols | Can either stabilize or destabilize NTCU depending on the specific thiol and its concentration.[5] | Thiols can engage in transnitrosation reactions or facilitate decomposition through radical-mediated pathways.[5] |

Decomposition Pathways of NTCU

The decomposition of NTCU can proceed through several mechanisms, depending on the prevailing conditions.

-

Homolytic Cleavage: Under anaerobic and thermal conditions, the S-N bond can undergo homolytic cleavage to generate a thiyl radical (RS•) and nitric oxide (NO•).[10] This process is reversible.[10]

-

Copper-Catalyzed Decomposition: In the presence of copper ions, NTCU decomposition is significantly accelerated, leading to the formation of the corresponding disulfide and NO.[11][12] The active catalytic species is believed to be Cu⁺.[11]

-

S- to N-Transnitrosation: A unique decomposition pathway for S-nitrosocysteine involves the intramolecular or intermolecular transfer of the nitroso group from the sulfur to the N-terminal amino group, forming an unstable N-nitrosocysteine.[14][15] This intermediate is expected to rapidly rearrange, potentially leading to the formation of a reactive diazonium ion.[14][15]

Caption: Key decomposition pathways of NTCU.

Experimental Protocols

The study of NTCU requires robust and well-controlled experimental procedures. Below are representative protocols for the synthesis and stability assessment of NTCU.

Synthesis of NTCU Peptides

Principle: This protocol describes the synthesis of an NTCU-containing peptide by reacting the corresponding thiol-containing peptide with an acidified nitrite solution. The acidic conditions are necessary for the formation of the nitrosating agent, dinitrogen trioxide (N₂O₃), from nitrite.[3][14]

Materials:

-

N-terminal cysteine-containing peptide

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Deionized water

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the N-terminal cysteine-containing peptide in PBS.

-

Prepare a fresh solution of sodium nitrite in deionized water.

-

In a separate tube, add an equimolar amount of HCl to the sodium nitrite solution to generate the nitrosating agent. The solution should be kept on ice.

-

Add the acidified nitrite solution dropwise to the peptide solution while vortexing. The formation of the S-nitrosothiol is often indicated by the appearance of a pink or red color.

-

Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.

-

Confirm the formation of NTCU and determine its concentration by measuring the absorbance at ~340 nm.

-

The synthesized NTCU peptide should be used immediately or stored protected from light at low temperatures.

Self-Validation: The success of the synthesis can be validated by spectrophotometric analysis, observing the characteristic absorbance peak of the S-nitrosothiol. Further characterization can be performed using mass spectrometry to confirm the mass shift corresponding to the addition of a nitroso group (+29 Da).

Stability Assessment of NTCU

Principle: This protocol outlines a method to assess the stability of NTCU under various conditions by monitoring the decrease in its characteristic absorbance over time.

Materials:

-

Synthesized NTCU peptide solution

-

Buffers of varying pH

-

Solutions of metal ions (e.g., CuSO₄)

-

Metal ion chelator (e.g., EDTA)

-

Temperature-controlled incubator/water bath

-

UV-Vis spectrophotometer

Procedure:

-

Aliquot the NTCU peptide solution into separate tubes for each experimental condition (e.g., different pH, temperature, presence of metal ions).

-

For pH stability studies, dilute the NTCU solution in buffers of the desired pH.

-

For temperature stability studies, incubate the samples at the desired temperatures.

-

For metal ion studies, add the metal ion solution to the NTCU samples. A control with a chelator like EDTA should be included.

-

At regular time intervals, measure the absorbance of each sample at ~340 nm.

-

Plot the absorbance (or concentration) of NTCU as a function of time for each condition.

-

Calculate the half-life (t₁/₂) of NTCU under each condition from the decay curves.

Caption: Experimental workflow for NTCU stability assessment.

Analytical Techniques for NTCU Characterization

A variety of analytical methods are available for the detection and quantification of NTCU.

-

Saville-Griess Assay: This is a colorimetric method that involves the mercury-assisted decomposition of the S-nitrosothiol to nitrite, which is then detected using the Griess reagent.[4] It is a difference method, requiring a measurement before and after the addition of mercury.[4]

-

Chemiluminescence: This highly sensitive technique detects the NO released from the S-NO bond upon photolysis or chemical decomposition. It is one of the most common methods for the detection of S-nitrosothiols in biological samples.[4]

-

Mass Spectrometry: Mass spectrometry is a powerful tool for the unambiguous identification of S-nitrosylation sites on peptides and proteins.[1][16] Techniques like the biotin-switch assay can be coupled with mass spectrometry to specifically isolate and identify S-nitrosated peptides.[16]

-

HPLC: High-Performance Liquid Chromatography coupled with a UV-Vis detector can be used to separate and quantify low-molecular-weight S-nitrosothiols.[4][5]

Conclusion and Future Perspectives

N-terminal S-nitrosocysteine is a chemically distinct and biologically significant post-translational modification. Its stability and reactivity are governed by a complex interplay of factors including pH, temperature, light, and the presence of metal ions. The unique proximity of the N-terminal amino group may confer specific properties to NTCU, including a potential for S- to N-transnitrosation, which warrants further investigation.

A thorough understanding of the chemical properties and stability of NTCU is paramount for elucidating its role in physiological and pathological processes. The development of more specific and sensitive analytical tools will be crucial for advancing our knowledge in this area and for the rational design of therapeutic agents that target N-terminal S-nitrosylation.

References

- Biological Mechanisms of S-Nitrosothiol Formation and Degradation: How Is Specificity of S-Nitrosylation Achieved? - MDPI.

-

Hydrogen sulfide - Wikipedia. Available at: [Link]

-

The Chemistry of S-Nitrosothiols | Accounts of Chemical Research - ACS Publications. Available at: [Link]

-

S-nitrosation of conserved cysteines modulates activity and stability of S-nitrosoglutathione reductase (GSNOR) - PMC - NIH. Available at: [Link]

-

S-nitrosothiols and role of metal ions in decomposition to nitric oxide - PubMed. Available at: [Link]

-

A kinetic study of S-nitrosothiol decomposition - PubMed. Available at: [Link]

-

Detection of S-Nitrosothiols - PMC - NIH. Available at: [Link]

-

Buffer concentration dramatically affects the stability of S -nitrosothiols in aqueous solutions - OSTI.GOV. Available at: [Link]

-

Protein S-Nitrosylation: Determinants of Specificity and Enzymatic Regulation of S-Nitrosothiol-Based Signaling - PubMed Central. Available at: [Link]

-

Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses. Available at: [Link]

-

Protein S-nitrosylation: specificity and identification strategies in plants - Frontiers. Available at: [Link]

-

Structural profiling of endogenous S-nitrosocysteine residues reveals unique features that accommodate diverse mechanisms for protein S-nitrosylation | PNAS. Available at: [Link]

-

Increased stability of S-nitrosothiol solutions via pH modulations - PubMed. Available at: [Link]

-

Detection of S-nitrosothiols in biological fluids: A comparison among the most widely applied methodologies - ResearchGate. Available at: [Link]

-

The kinetics of thiol-mediated decomposition of S-nitrosothiols - PMC - NIH. Available at: [Link]

-

Increased stability of S-nitrosothiol solutions via pH modulations - ResearchGate. Available at: [Link]

-

Synthesis and kinetics of decomposition of some novel S-nitrosothiols. Available at: [Link]

-

Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PubMed Central. Available at: [Link]

-

S-nitrosocysteine and cystine from reaction of cysteine with nitrous acid. A kinetic investigation | Request PDF - ResearchGate. Available at: [Link]

-

S-Nitrosothiols and role of metal ions in decomposition to nitric oxide | Scilit. Available at: [Link]

-

Stamler JS, Simon DI, Osborne JA, Mullins M, Jaraki O, Michel T, Singel DJ, Loscalzo J S-nitrosylation of proteins with nitric oxide: synthesis and characterization of biologically active compounds. Proc Natl Acad Sci USA 89:444-448 - ResearchGate. Available at: [Link]_

-

Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC - NIH. Available at: [Link]

-

Chemistry and biology of nitrosated peptides - PubMed. Available at: [Link]

-

Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine - PubMed. Available at: [Link]

Sources

- 1. S-nitrosation of conserved cysteines modulates activity and stability of S-nitrosoglutathione reductase (GSNOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of the Nitric Oxide Synthase Interactomes and S-Nitroso-Proteomes: Furthering the Case for Enzymatic S-Nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Detection of S-Nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The kinetics of thiol-mediated decomposition of S-nitrosothiols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. Increased stability of S-nitrosothiol solutions via pH modulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of pH and metal ions on the decomposition rate of S-nitrosocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A kinetic study of S-nitrosothiol decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metal ion catalysis of s-nitrosothiol decompositions - Durham e-Theses [etheses.dur.ac.uk]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. scilit.com [scilit.com]

- 14. researchgate.net [researchgate.net]

- 15. Decomposition of S-nitrosocysteine via S- to N-transnitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Protein S-nitrosylation: specificity and identification strategies in plants [frontiersin.org]

An In-depth Technical Guide to N-Nitrosotris-(2-chloroethyl)urea (NTCU)

CAS Number: 69113-01-5

A Note on Chemical Identity and Mechanism of Action

It is imperative to clarify from the outset that the compound designated by CAS number 69113-01-5 is N-Nitrosotris-(2-chloroethyl)urea, commonly abbreviated as NTCU. Initial interest in this compound may be associated with a potential role as a nitric oxide (NO) donor; however, extensive review of the scientific literature establishes its primary and well-documented mechanism of action as a potent DNA alkylating agent.[1] While some research into other N-(2-chloroethyl)-N-nitrosoureas has explored nitric oxide release as a potential, albeit less discussed, mechanistic pathway, the cytotoxic and carcinogenic effects of NTCU are predominantly attributed to its ability to induce DNA damage through alkylation.[1][2] This guide will, therefore, focus on the established properties and applications of NTCU as a research chemical within the field of oncology and toxicology.

Physicochemical Properties

NTCU is a synthetic organic compound belonging to the nitrosourea class.[1] Its utility in research, particularly in preclinical cancer models, is underpinned by its specific chemical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂Cl₃N₃O₂ | [3][4] |

| Molecular Weight | 276.55 g/mol | [5] |

| Appearance | Yellow to dark yellow oil | N/A |

| Solubility | Slightly soluble in Chloroform and Methanol; Sparingly soluble in Ethyl Acetate | N/A |

| Stability | Unstable at room temperature | N/A |

| Storage Temperature | -20°C | [3] |

| XLogP3 | 2.2 | [3][5] |

| SMILES | ClCCN(CCCl)C(=O)N(CCCl)N=O | [3][4] |

| InChI | InChI=1S/C₇H₁₂Cl₃N₃O₂/c8-1-4-12(5-2-9)7(14)13(11-15)6-3-10/h1-6H₂ | [4] |

Mechanism of Action: A DNA Alkylating Agent

The biological activity of NTCU is a direct consequence of its chemical structure, specifically the N-nitroso and 2-chloroethyl functionalities.[1] The compound undergoes spontaneous, non-enzymatic decomposition under physiological conditions to yield highly reactive intermediates.[1]

The primary cytotoxic mechanism involves the generation of a 2-chloroethyl carbonium ion. This electrophilic species readily reacts with nucleophilic sites on DNA bases, particularly the N7 and O6 positions of guanine.[1] This initial alkylation can then lead to the formation of intra- and inter-strand DNA cross-links, which are highly cytotoxic lesions that inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1]

It is this potent DNA-damaging capability that underlies both its application as a tool for inducing carcinogenesis in animal models and its theoretical, though not clinically established, potential as a chemotherapeutic agent.[1][6][7]

Caption: Figure 1: Proposed Mechanism of NTCU-Induced Cytotoxicity.

Applications in Preclinical Research: A Carcinogenesis Model

A significant application of NTCU is in the development of animal models for squamous cell carcinoma (SCC) of the lung.[6][7][8] This provides a valuable platform for studying the progression of lung cancer and for the preclinical evaluation of potential chemopreventive agents.[6][8]

Induction of Lung Squamous Cell Carcinoma in Murine Models

Topical application of NTCU to the skin of mice has been shown to reliably induce the development of premalignant endobronchial lesions and invasive SCC in the lungs.[6][7][8] This model is considered relevant to understanding carcinogenesis in smokers.[6]

Key Findings from Preclinical Studies:

| Study Parameter | Observation | Source(s) |

| Animal Model | FVB/N and A/J mice | [6][7] |

| Administration | Biweekly topical application on the back skin | [6][7] |

| Dose-Response | A 40mM NTCU concentration produced a full spectrum of lesions from dysplasia to invasive SCC, but with high toxicity and poor survival.[6][8] Lower concentrations (4mM and 8mM) were better tolerated but induced only early-stage lesions.[6][8] | [6][8] |

| Pathology | Induced lesions range from flat atypia and dysplasia to invasive SCC, histopathologically similar to those in human smokers.[6] | [6] |

| Toxicity | NTCU is highly toxic.[9] High doses lead to significant weight loss and mortality in mice.[6][8] A study in rats also noted it as a "particularly toxic compound".[9] | [6][8][9] |

Experimental Protocol: Induction of Lung SCC in Mice (Generalized)

The following is a generalized protocol based on published studies.[6][7] Researchers must adapt this protocol to their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

Materials:

-

This compound (NTCU)

-

Acetone (vehicle)

-

Appropriate mouse strain (e.g., FVB/N or A/J)

-

Personal Protective Equipment (PPE): double nitrile gloves, lab coat, safety goggles, respirator

-

Certified chemical fume hood or Class II Type B biological safety cabinet

Procedure:

-

Preparation of NTCU Solution: Within a certified chemical fume hood, prepare the desired concentration of NTCU (e.g., 4mM, 8mM, or 40mM) in acetone. Due to its instability at room temperature, prepare solutions fresh before each use.

-

Animal Preparation: Anesthetize the mice according to approved institutional protocols.

-

Topical Application: Apply a defined volume (e.g., 75 µL) of the NTCU solution or vehicle control to a shaved area on the back skin of each mouse.[7]

-

Treatment Schedule: Repeat the application biweekly for the duration of the study (e.g., 8 to 32 weeks).[6][7]

-

Monitoring: Monitor the animals regularly for signs of toxicity, including weight loss, skin irritation, and changes in behavior. Adjust the treatment schedule or dose if excessive toxicity is observed.[6]

-

Endpoint and Analysis: At the study endpoint, euthanize the animals and perform a necropsy. Harvest the lungs and other relevant tissues for histopathological, immunohistochemical, and molecular analyses to assess lesion development and characteristics.[6][7]

Sources

- 1. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitric oxide release by N-(2-chloroethyl)-N-nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. aablocks.com [aablocks.com]

- 4. This compound (90%) | LGC Standards [lgcstandards.com]

- 5. Urea, 1-nitroso-1,3,3-tris(2-chloroethyl)- | C7H12Cl3N3O2 | CID 198521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-nitroso-tris-chloroethylurea induces pre-malignant squamous dysplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel medium-term carcinogenesis model for lung squamous cell carcinoma induced by N-nitroso-tris-chloroethylurea in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-nitroso-tris-chloroethylurea induces premalignant squamous dysplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Carcinogenicity of chlorinated nitrosotrialkylureas in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Activity of N-NITROSOTRIS-(2-CHLOROETHYL)UREA (NTCU)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Nitrosotris-(2-chloroethyl)urea (NTCU) is a potent trifunctional alkylating agent that has garnered significant interest within the scientific community for its robust carcinogenic activity, particularly in the induction of squamous cell carcinoma (SCC) in preclinical models. This guide provides a comprehensive technical overview of the molecular structure, chemical properties, synthesis, and biological mechanism of action of NTCU. It is intended to serve as a valuable resource for researchers utilizing this compound in cancer biology, toxicology, and drug development studies.

Molecular Identity and Physicochemical Properties

This compound, also known by its IUPAC name 1,1,3-tris(2-chloroethyl)-3-nitrosourea, is a synthetic organic compound belonging to the nitrosourea class of chemicals.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 69113-01-5 | [1][2][3] |

| Molecular Formula | C₇H₁₂Cl₃N₃O₂ | [1][2] |

| Molecular Weight | 276.55 g/mol | [1][3] |

| Appearance | Yellow-Orange Oil | [4] |

| Storage Temperature | -20°C | [2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Sparingly), Methanol (Slightly) | [3] |

| Stability | Unstable at Room Temperature | [3] |

| SMILES | ClCCN(CCCl)C(=O)N(CCCl)N=O | [2] |

| IUPAC Name | 1,1,3-tris(2-chloroethyl)-3-nitrosourea | [1] |

Structural Elucidation

The molecular structure of NTCU is characterized by a central urea moiety substituted with three 2-chloroethyl groups and a nitroso group. Two of the chloroethyl groups are attached to one nitrogen of the urea backbone, while the third is attached to the other nitrogen, which also bears the nitroso group.

While a definitive crystal structure determined by X-ray crystallography is not publicly available, computational models from databases like PubChem provide a 3D conformer, illustrating the spatial arrangement of the chloroethyl arms.[1] The molecule possesses six rotatable bonds, allowing for considerable conformational flexibility.[2]

Chemical Synthesis

Sources

Chapter 1: The Initiator - Carcinogenic Profile of NTCU

An In-Depth Technical Guide to the Carcinogenic Properties of N-nitroso-tris-chloroethylurea (NTCU) in Laboratory Models

Foreword for the Modern Researcher

In the landscape of preclinical cancer modeling, our tools must be as sophisticated as the questions we ask. We have moved beyond simply inducing tumors; we now seek to recapitulate the nuanced, multi-step progression of human disease to identify windows for early intervention and develop more effective therapies. N-nitroso-tris-chloroethylurea (NTCU) has emerged as a powerful tool in this endeavor, particularly for modeling lung squamous cell carcinoma (SCC), a disease notoriously difficult to study in murine models.[1] This guide is written from a field-tested perspective to provide not just protocols, but a deep understanding of the causality behind the experimental choices you make when using NTCU. Here, we will explore the validated systems and methodologies that ensure the rigor, reproducibility, and translational relevance of your research.

Understanding the carcinogenic properties of NTCU begins with its identity as a potent N-nitroso compound.[2] These agents are a well-established class of chemical carcinogens that typically require metabolic activation to exert their genotoxic effects.[3][4][5]

Mechanism of Action: DNA Alkylation and Genotoxicity

The carcinogenicity of NTCU is rooted in its function as an alkylating agent.[6] Upon systemic absorption following topical administration, NTCU and other chloroethylating nitrosoureas are metabolized, presumably by cytochrome P450 enzymes, into reactive electrophilic intermediates.[3][7] These intermediates readily attack nucleophilic sites on DNA bases, forming covalent adducts.[3][4]

This process is believed to introduce initiating mutations during faulty DNA repair, a critical first step in carcinogenesis.[7] The resulting DNA damage, if not properly repaired, can lead to genomic instability and the activation of oncogenic pathways.

The cellular defense against such damage is the DNA repair system. The importance of this system is highlighted in studies using mice deficient in specific repair proteins, such as Xeroderma Pigmentosum Group C (XPC). XPC-deficient mice exhibit a significantly higher incidence and accelerated progression of high-grade dysplasia and lung SCC when treated with NTCU, underscoring the protective role of this DNA repair pathway against NTCU-induced damage.[8] While oxidative stress is a common mechanism for some carcinogens, it does not appear to be the primary driver of NTCU-induced lung SCC.[8][9]

Caption: Proposed mechanism of NTCU-induced carcinogenesis.

Chapter 2: The Proving Ground - Establishing NTCU Carcinogenesis Models

The NTCU model is highly valued because it generates lung lesions that are histologically and molecularly comparable to the premalignant lesions found in human smokers.[10] This similarity provides a robust platform for studying disease progression and testing early intervention strategies.

Selection of an Appropriate Animal Model

The choice of mouse strain is a critical experimental parameter, as susceptibility to NTCU-induced lung SCC varies significantly.[6] This variability is a key insight, allowing researchers to tailor the model to specific experimental needs, whether that is high tumor incidence or modeling intermediate susceptibility.

| Mouse Strain | Susceptibility to NTCU | Key Characteristics & Use Cases | References |

| A/J, SWR/J | High | Develop a high incidence of lung tumors. Excellent for studies requiring high penetrance of carcinogenesis. A/J mice are also sensitive to tobacco smoke promotion. | [6][7] |

| BALB/c, FVB/N | Intermediate | Reliably develop the full spectrum of lesions from pre-malignancy to invasive SCC over a predictable time course. Good for studying staged progression. | [1][6][9] |

| C57BL/6J | Resistant | Low tumor incidence. Useful as a contrasting strain to investigate genetic determinants of susceptibility and resistance to carcinogenesis. | [6] |

Experimental Protocols: A Self-Validating System

The trustworthiness of any NTCU study hinges on meticulous and reproducible protocols. The following methods have been validated across multiple studies to reliably induce lung SCC.

Protocol 1: Preparation of NTCU Carcinogen Solution

Causality Insight: The choice of vehicle and concentration is a balance between efficacy and toxicity. Acetone is an effective solvent that facilitates dermal absorption. A 40 mM concentration is robust for inducing the full spectrum of lesions, though it can be associated with weight loss and mortality, requiring careful animal monitoring.[1]

-

Reagents & Materials: N-nitroso-tris-chloroethylurea (NTCU), Acetone (ACS grade), 0.9% Normal Saline, sterile glass vials, precision balance, fume hood.

-

Preparation (perform in a chemical fume hood):

-

Weigh the required amount of NTCU powder to prepare a 40 mM solution (or other desired concentration, e.g., 0.04 M).[1][9]

-

Dissolve the NTCU in the vehicle. A common vehicle is 70% acetone in normal saline.[9]

-

Vortex thoroughly until the NTCU is completely dissolved. .

-

Store the solution in a tightly sealed glass vial, protected from light, at 4°C. Prepare fresh solutions as required by the experimental schedule.

-

Protocol 2: Induction of Lung SCC via Topical Administration

Causality Insight: Topical (dermal) application is an effective systemic delivery route for NTCU. The compound is absorbed through the skin and distributed systemically, targeting the lung epithelium where it is metabolized into its carcinogenic form.[6] This method avoids the procedural complexities and stress of intratracheal instillation while reliably inducing lung tumors.

-

Animal Preparation:

-

Acclimate mice (e.g., 6-8 week old BALB/c) for at least one week before the start of the experiment.

-

The day before the first treatment, shave a small area (~2x2 cm) on the dorsal skin of each mouse.

-

-

Administration Schedule:

-

Treat mice twice weekly.[8]

-

Apply 25 µL of the 40 mM NTCU solution directly to the shaved skin using a pipette.[8] Alternatively, dose based on body weight (e.g., 1 µL/g) to normalize exposure, which can be critical for reducing toxicity in smaller animals.[8]

-

For control groups, apply the vehicle (e.g., 70% acetone) on the same schedule.[9]

-

-

Duration & Monitoring:

-

For pre-malignant (PM) lesions, a treatment duration of 15 weeks is often sufficient.[6][9]

-

For malignant (M) lesions and invasive SCC, extend the treatment to 30-32 weeks.[1][6][9]

-

Monitor animal body weight and health status at least twice weekly. Withhold treatment if significant weight loss (>15-20%) or signs of distress are observed.[1]

-

Caption: Experimental workflow for NTCU-induced lung SCC model.

Chapter 3: Reading the Results - Pathological and Molecular Characterization

A key strength of the NTCU model is its recapitulation of the stepwise histological progression of human lung SCC.[11] Accurate characterization of these stages is essential for meaningful data interpretation.

Histopathological Progression

NTCU treatment induces a well-defined sequence of changes in the bronchial epithelium, observable with standard Hematoxylin and Eosin (H&E) staining.[9]

| Stage | Duration (Typical) | Key Histological Features |

| Pre-Malignant (PM) | 15 Weeks | Hyperplasia: Increased number of epithelial cells. Metaplasia: Replacement of normal columnar epithelium with squamous epithelium. Dysplasia: Atypical cells with nuclear abnormalities. |

| Malignant (M) | 30 Weeks | Carcinoma in situ (CIS): Full-thickness dysplasia without invasion of the basement membrane. Invasive SCC: Cancer cells breach the basement membrane and invade surrounding stroma. Presence of intracellular bridges and high nuclear-to-cytoplasmic ratio. |

Data derived from studies in BALB/c mice.[6][9]

Immunohistochemical Confirmation

IHC is used to validate the squamous lineage of the observed lesions and to investigate specific protein expression changes.

-

Cytokeratin 5/6 (CK5/6): A definitive positive marker for squamous cell carcinoma, confirming the subtype of the induced tumors.[1][9]

-

p63: A transcription factor essential for the development of stratified epithelia; it is a reliable marker for squamous dysplasia and SCC.[1]

-

Tenascin C (TNC): An extracellular matrix (ECM) protein whose expression is significantly upregulated in malignant lesions, contributing to increased tissue rigidity—an emerging hallmark of cancer.[12]

Protocol 3: Immunohistochemical Staining for CK 5/6

Causality Insight: This protocol validates the identity of the induced lesions. A positive result for CK 5/6 confirms that the NTCU treatment has successfully induced tumors of the squamous cell lineage, ensuring the model's relevance to human lung SCC.

-

Tissue Preparation:

-

Fix harvested lung tissue in 10% neutral buffered formalin for 24 hours.

-

Process and embed tissue in paraffin.

-

Cut 4-5 µm sections and mount on charged slides.

-

-

Staining Procedure:

-

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0).

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a suitable blocking serum.

-

Incubate with a primary antibody against CK 5/6 at an optimized dilution overnight at 4°C.

-

Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal using a diaminobenzidine (DAB) substrate, which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin, dehydrate, and mount.

-

-

Analysis:

Chapter 4: Ensuring Rigor - Experimental Design and Data Quantification

The validity of your findings depends on a robust experimental design and objective data analysis.

Dose-Response and Toxicity

The concentration of NTCU directly impacts lesion development and animal health. High doses (e.g., 40 mM) are effective at inducing the full spectrum of lesions but carry a risk of toxicity and mortality.[1][13] Lower doses (e.g., 4-8 mM) are better tolerated but may only produce pre-malignant lesions like flat atypia within the same timeframe.[1][8][13]

| NTCU Dose | Animal Tolerance | Lesion Severity (at 32 weeks) | References |

| 4 mM | Well tolerated | Significant levels of flat atypia | [1][13] |

| 8 mM | Well tolerated | Flat atypia and some low-grade dysplasia | [1][8][13] |

| 40 mM | Poor survival, weight loss | Full spectrum: atypia, dysplasia, and invasive SCC | [1][13] |

Causality Insight: A pilot dose-finding study is highly recommended when using a new mouse strain or experimental condition to establish the optimal balance between carcinogenic efficacy and animal welfare.

Quantitative Analysis

Moving beyond qualitative observation to quantitative measurement is key for statistical power and objectivity.

-

Epithelial Thickness: In H&E-stained sections, the thickness of the bronchial epithelium can be measured using calibrated imaging software. A significant increase in thickness is a quantifiable indicator of hyperplasia and dysplasia.[9]

-

Lesion Multiplicity and Area: The number of lesions per animal and the total tumor area in the lung can be systematically counted and measured.

-

IHC Quantification: As described in Protocol 3, software-based analysis of DAB staining intensity provides an objective measure of protein expression.[12] For example, TNC expression in malignant tumors is significantly higher (7.97 ± 2.04% DAB intensity) compared to pre-malignant (0.45 ± 0.53%) and vehicle control (0.84 ± 0.31%) groups.[12]

Conclusion

The NTCU-induced lung SCC model is a robust and clinically relevant tool for cancer research. It provides an unparalleled platform to study the multi-step process of carcinogenesis, from the earliest pre-malignant changes to invasive cancer, in a manner that closely mimics human disease.[9][10] By understanding the underlying mechanisms of NTCU action and applying the rigorous, validated protocols detailed in this guide, researchers can effectively leverage this model to investigate novel chemopreventive agents, dissect molecular pathways of progression, and ultimately contribute to the interception of this deadly disease.[1][10]

References

-

(2021). NTCU induced pre-malignant and malignant stages of lung squamous cell carcinoma in mice model. ResearchGate. Available from: [Link]

-

Yusof, N. A., et al. (2021). NTCU induced pre-malignant and malignant stages of lung squamous cell carcinoma in mice model. Scientific Reports. Available from: [Link]

-

Pao, W., et al. (N/A). An Improved Murine Pre-Malignant Squamous Cell Model: Tobacco smoke exposure augments NTCU-induced murine airway dysplasia. PMC - NIH. Available from: [Link]

-

Mazzilli, S., et al. (2018). Abstract B18: The carcinogen-induced NTCU model: A preclinical mouse model for lung cancer interception. AACR Journals. Available from: [Link]

-

Hudish, T. M., et al. (2011). N-nitroso-tris-chloroethylurea induces pre-malignant squamous dysplasia in mice. PMC. Available from: [Link]

-

(2024). XPC Protects against Carcinogen-Induced Histologic Progression to Lung Squamous Cell Carcinoma by Reduced Basal Epithelial Cell Proliferation. MDPI. Available from: [Link]

-

Ohshima, H., et al. (1984). Presence in human urine of new sulfur-containing N-nitrosamino acids: N-nitrosothiazolidine 4-carboxylic acid and N-nitroso 2-methylthiazolidine 4-carboxylic acid. PubMed. Available from: [Link]

-

(N/A). Tissue Rigidity Increased during Carcinogenesis of NTCU-Induced Lung Squamous Cell Carcinoma In Vivo. PMC. Available from: [Link]

-

(N/A). NTCU induces lung SCC through.... ResearchGate. Available from: [Link]

-

Klopman, G., & Rosenkranz, H. S. (N/A). Computer Automated Structure Evaluation of the Carcinogenicity of N-nitrosothiazolidine and N-nitrosothiazolidine 4-carboxylic Acid. PubMed. Available from: [Link]

-

Li, Y., & Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. PubMed. Available from: [Link]

- (N/A). ANALYTICAL METHODS 6.1 BIOLOGICAL SAMPLES Methods for the determination of chlorpyrifos and its metabolites are shown in Tab.

-

(N/A). N-Nitrosamines: 15 Listings - 15th Report on Carcinogens. NCBI Bookshelf. Available from: [Link]

-

(2021). NTCU induced pre-malignant and malignant stages of lung squamous cell carcinoma in mice model. PubMed Central. Available from: [Link]

-

(N/A). Carcinogenic effects of N-nitroso compounds in the environment. CABI Digital Library. Available from: [Link]

- (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices.

-

(2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI. Available from: [Link]

-

(2009). A review: Dietary and endogenously formed N-nitroso compounds and risk of childhood brain tumors. ResearchGate. Available from: [Link]

-

(N/A). The metabolic activation and DNA adducts of dinitropyrenes. PubMed. Available from: [Link]

-

(N/A). Mutagenicity and cytotoxicity of N-nitrosothiazolidine-4-carboxylic acid. PubMed. Available from: [Link]

-

(N/A). Analytical methods for determination of anticoagulant rodenticides in biological samples. PubMed. Available from: [Link]

-

(N/A). Biological interactions of N-nitroso compounds: a review. PubMed. Available from: [Link]

- (N/A). Metabolic Activation and DNA-Damaging Properties of Carcinogenic N-Nitrosamines.

-

(N/A). N‐Nitrosothiazolidine and N‐Nitrosothiazolidine‐4‐Carboxylic Acid in Smoked Meats and Fish. ResearchGate. Available from: [Link]

-

(N/A). Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. MDPI. Available from: [Link]

-

(N/A). Strategies for the Detection of Unknown Biological Materials. DTIC. Available from: [Link]

-

Hudish, T. M., et al. (2012). N-nitroso-tris-chloroethylurea induces premalignant squamous dysplasia in mice. PubMed. Available from: [Link]

-

Cahuzac, H., & Devel, L. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. PubMed. Available from: [Link]

-

(2018). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. MDPI. Available from: [Link]

- (2015). Cancer: Carcinogenicity of the consumption of red meat and processed meat.

-

(N/A). Some N-Nitroso Compounds. IARC Publications. Available from: [Link]

Sources

- 1. N-nitroso-tris-chloroethylurea induces pre-malignant squamous dysplasia in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Biological interactions of N-nitroso compounds: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NTCU induced pre-malignant and malignant stages of lung squamous cell carcinoma in mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Improved Murine Pre-Malignant Squamous Cell Model: Tobacco smoke exposure augments NTCU-induced murine airway dysplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. Tissue Rigidity Increased during Carcinogenesis of NTCU-Induced Lung Squamous Cell Carcinoma In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-nitroso-tris-chloroethylurea induces premalignant squamous dysplasia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the DNA Alkylating Activity of N-NITROSOTRIS-(2-CHLOROETHYL)UREA

A-Z.1. Core Directive Analysis

The user requires an in-depth technical guide on the DNA alkylating activity of N-NITROSOTRIS-(2-CHLOROETHYL)UREA. Initial searches revealed that this is a relatively obscure compound with limited specific literature. However, its chemical structure firmly places it in the well-studied class of chloroethylnitrosoureas (CENUs), potent anticancer agents. Therefore, the most scientifically sound and effective approach is to structure this guide around the established mechanisms and methodologies for CENUs, using this framework to describe the activity of the specific topic compound. This strategy allows for a deeply technical and accurate guide, fulfilling the user's core requirements by leveraging a larger body of authoritative scientific knowledge.

A-Z.2. Structure & Content Plan

-

Introduction: Define DNA alkylating agents and their role in oncology. Introduce the Chloroethylnitrosourea (CENU) class of compounds. Position this compound within this class, highlighting its structural features (a nitroso group and three 2-chloroethyl moieties) that dictate its mechanism of action.

-

Part 1: The Molecular Mechanism of DNA Alkylation. This section will detail the chemical transformations leading to DNA damage.

-

Decomposition Pathway: Explain the spontaneous, non-enzymatic decomposition of the CENU molecule under physiological conditions. This generates two key reactive intermediates: a 2-chloroethyldiazonium ion and an isocyanate.

-

DNA Alkylation (Monoadduct Formation): Describe how the highly electrophilic 2-chloroethyldiazonium ion attacks nucleophilic sites on DNA bases, with a primary focus on the O⁶ position of guanine.

-

Interstrand Cross-link (ICL) Formation: Detail the critical subsequent reaction. The initial O⁶-(2-chloroethyl)guanine adduct undergoes an intramolecular rearrangement, followed by a reaction with the N³ position of a cytosine on the complementary DNA strand. This forms a highly cytotoxic G-C interstrand cross-link, the hallmark lesion of CENUs.

-

Visualization: A Graphviz diagram will illustrate this entire pathway from parent compound to ICL formation.

-

-

Part 2: Methodologies for Assessing DNA Alkylating Activity. This section provides practical, field-proven protocols for researchers.

-

In Vitro Assessment: A step-by-step protocol for an in vitro DNA alkylation assay using purified plasmid DNA. This directly measures the chemical's ability to modify DNA, visualized through gel electrophoresis.

-

Cell-Based DNA Damage Assessment (Comet Assay): A detailed protocol for the modified alkaline Comet assay to detect DNA interstrand cross-links in treated cells. The principle—that cross-links reduce DNA migration—will be clearly explained.

-

Cellular Viability Assessment: A protocol for a standard cytotoxicity assay (e.g., MTT or resazurin-based) to quantify the ultimate biological consequence of the DNA damage, allowing for the determination of IC₅₀ values.

-

Data Presentation: All quantitative data will be summarized in clear, structured tables.

-

-

Part 3: Cellular Response, Repair, and Resistance. This section connects the molecular damage to biological outcomes.

-

DNA Damage Response (DDR): Explain how the cell recognizes and responds to CENU-induced DNA lesions, leading to cell cycle arrest and apoptosis if the damage is overwhelming.

-

The MGMT Resistance Mechanism: Detail the role of the DNA repair protein O⁶-methylguanine-DNA methyltransferase (MGMT). Explain that MGMT can directly reverse the initial O⁶-alkylguanine adduct, thereby preventing the formation of the lethal interstrand cross-link and conferring resistance to the drug.

-

Visualization: A Graphviz diagram will map the cellular signaling pathways from DNA lesion to cell fate, highlighting the interventional role of MGMT.

-

-

References: A comprehensive, numbered list of all cited authoritative sources with full details and clickable URLs.

This structure provides a logical flow from fundamental chemistry to cellular consequences and practical experimental design, ensuring the guide is comprehensive, authoritative, and useful for the target audience of researchers and drug development professionals.

Introduction

DNA alkylating agents represent a cornerstone of cancer chemotherapy, exerting their cytotoxic effects by covalently modifying the DNA of cancer cells, thereby disrupting replication and transcription and ultimately triggering cell death. Within this broad class of compounds, the chloroethylnitrosoureas (CENUs) are a prominent family of drugs known for their high lipophilicity, which allows them to cross the blood-brain barrier, making them effective against brain tumors.[1] The subject of this guide, this compound, is a member of this family. Its chemical structure, featuring a reactive N-nitroso group and three 2-chloroethyl moieties, dictates its potent DNA alkylating capabilities.[2][3] This guide provides a detailed examination of the core mechanism of action for this class of compounds, outlines robust methodologies for evaluating its activity, and discusses the cellular pathways that determine its therapeutic efficacy and potential for resistance.

Part 1: The Molecular Mechanism of DNA Alkylation and Cross-Linking

The cytotoxic activity of this compound, like other CENUs, is not enacted by the parent molecule itself but by its decomposition products.[4] Under physiological conditions (aqueous solution, pH 7.4), the compound undergoes spontaneous, non-enzymatic degradation to generate highly reactive electrophilic intermediates.[5][6]

The process unfolds in a well-defined, sequential manner:

-

Generation of Reactive Intermediates: The nitrosourea moiety decomposes to yield two primary species: a 2-chloroethyldiazonium ion and an isocyanate. The 2-chloroethyldiazonium ion is the key DNA alkylating species.[4] The isocyanate species can carbamoylate proteins, which may contribute to toxicity but is considered secondary to the DNA damage.[6]

-

Initial DNA Alkylation (Monoadduct Formation): The highly unstable 2-chloroethyldiazonium ion rapidly attacks nucleophilic centers within the DNA structure.[4] While several positions on DNA bases can be alkylated, the most critical initial lesion for cytotoxicity is the formation of an O⁶-(2-chloroethyl)guanine adduct.[7][8]

-

Formation of the Cytotoxic Interstrand Cross-link (ICL): This initial monoadduct is not the final cytotoxic lesion. It serves as a precursor to the ultimate DNA damage: an interstrand cross-link (ICL).[9] The O⁶-(2-chloroethyl)guanine adduct undergoes a slow, rate-limiting intramolecular cyclization to form a reactive O¹,N⁶-ethanoguanine intermediate.[8][10] This strained three-membered ring intermediate is then rapidly attacked by the N³ position of cytosine on the opposite DNA strand, creating a stable G-C interstrand cross-link.[11] This covalent bridge physically prevents the separation of the DNA strands, thereby blocking the action of DNA and RNA polymerases and leading to a catastrophic failure of DNA replication and transcription, which triggers cell death.[12]

Caption: Mechanism of DNA Interstrand Cross-Link (ICL) formation by CENUs.

Part 2: Methodologies for Assessing DNA Alkylating Activity

To rigorously characterize the activity of this compound, a multi-faceted experimental approach is required, progressing from direct chemical interaction with DNA to the ultimate cellular consequences.

Protocol 1: In Vitro DNA Alkylation Assay with Plasmid DNA

This assay provides direct evidence of the compound's ability to chemically modify DNA in a cell-free system.

Principle: Covalent modification (alkylation and cross-linking) of supercoiled plasmid DNA alters its conformation and electrophoretic mobility on an agarose gel.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at 10 mM.

-

Prepare a reaction buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4).

-

Obtain purified supercoiled plasmid DNA (e.g., pBR322) at a concentration of 50 ng/µL.

-

-

Alkylation Reaction:

-

In a microcentrifuge tube, combine 5 µL of plasmid DNA (250 ng), 35 µL of reaction buffer, and 10 µL of the compound solution (or DMSO for vehicle control) to achieve final concentrations (e.g., 0, 50, 100, 200 µM).

-

Incubate the reaction at 37°C for a set time (e.g., 2 hours) to allow for adduct and cross-link formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding 5 µL of 10% SDS and 2.5 µL of Proteinase K (20 mg/mL) to remove any proteins, and incubate at 50°C for 1 hour.

-

Purify the DNA using a standard DNA purification kit or phenol:chloroform extraction followed by ethanol precipitation.

-

Resuspend the purified DNA pellet in 10 µL of TE buffer.

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% agarose gel containing a fluorescent DNA stain (e.g., SYBR Safe or Ethidium Bromide).

-

Add 2 µL of 6X loading dye to each DNA sample.

-

Load the samples onto the gel and run at 100V for 1 hour.

-

-

Analysis:

-

Visualize the DNA bands under UV or blue light.

-

Analyze the band shifts. Supercoiled (sc) DNA runs fastest, followed by nicked/open-circular (oc), and linear forms. Interstrand cross-links can cause a retardation in gel mobility (a "smear" or slower-migrating band) compared to the control.

-

Table 1: Hypothetical Results of In Vitro Plasmid Alkylation Assay

| Compound Conc. (µM) | Supercoiled DNA (%) | Open-Circular DNA (%) | Cross-linked/Damaged DNA (%) |

| 0 (Vehicle) | 95 | 5 | 0 |

| 50 | 60 | 10 | 30 |

| 100 | 30 | 15 | 55 |

| 200 | 5 | 10 | 85 |

Protocol 2: Modified Alkaline Comet Assay for Interstrand Cross-links

The Comet assay, or single-cell gel electrophoresis, is a sensitive method to detect DNA damage in individual cells. A specific modification allows for the quantification of ICLs.[13][14]

Principle: DNA ICLs act as covalent links between the two DNA strands, reducing the amount of DNA that can migrate out of the nucleus during electrophoresis.[15] To measure this, a fixed amount of primary DNA damage (strand breaks) is first induced by ionizing radiation. In cells without cross-links, this radiation will cause extensive DNA migration (a long comet tail). In cells with cross-links, the ICLs will hold the DNA together, preventing migration and resulting in a smaller comet tail.[12]

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., HeLa or a relevant cancer cell line) and grow to ~80% confluency.

-

Treat cells with varying concentrations of this compound for a defined period (e.g., 2-4 hours). Include a negative (vehicle) and a positive control (e.g., Mitomycin C).

-

-

Cell Harvesting and Embedding:

-

Harvest cells via trypsinization, wash with PBS, and resuspend at 1 x 10⁵ cells/mL in ice-cold PBS.

-

Mix 10 µL of the cell suspension with 100 µL of low-melting-point agarose (0.7% in PBS) at 37°C.

-

Pipette the mixture onto a pre-coated microscope slide (e.g., CometSlide™) and allow it to solidify on a cold plate.

-

-

Cell Lysis:

-

Immerse the slides in a pre-chilled lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C.

-

-

Induction of Primary DNA Damage:

-

Wash the slides with PBS.

-

Expose the slides to a fixed dose of X-ray irradiation (e.g., 5 Gy) on ice to introduce a consistent level of single-strand breaks.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place slides in an electrophoresis tank filled with fresh, cold alkaline buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20-40 minutes to allow DNA to unwind.

-

Perform electrophoresis at ~25V (~300 mA) for 20-30 minutes.

-

-

Neutralization and Staining:

-

Neutralize the slides with 0.4 M Tris, pH 7.5.

-

Stain the DNA with a fluorescent dye (e.g., SYBR Gold) and visualize using a fluorescence microscope.

-

-

Analysis:

-

Capture images and analyze them using Comet scoring software.

-

The primary metric is the "Tail Moment" or "% DNA in Tail." A decrease in tail moment in drug-treated, irradiated cells compared to vehicle-treated, irradiated cells indicates the presence of ICLs.

-

Table 2: Hypothetical Results of Modified Alkaline Comet Assay

| Treatment Group | Irradiation (5 Gy) | Average % DNA in Tail | Interpretation |

| Vehicle | No | 4.5 ± 1.2 | Baseline Damage |

| Vehicle | Yes | 65.8 ± 5.4 | Max Migration (Control) |

| 10 µM Compound | Yes | 42.1 ± 4.8 | ICLs present, reduced migration |

| 50 µM Compound | Yes | 15.3 ± 3.1 | Significant ICLs, strong reduction |

Protocol 3: Cell Viability/Cytotoxicity Assay

This assay measures the ultimate biological consequence of the DNA damage induced by the compound.

Principle: Metabolically active, viable cells reduce a substrate (like MTT or resazurin) into a colored or fluorescent product. The amount of product is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound.

-